![molecular formula C21H23ClN6O2 B10862150 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride](/img/structure/B10862150.png)
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-6096 is a potent and selective antagonist for the adrenergic alpha 2B receptor (ADRA2B). This compound has been identified and optimized for its high water solubility and selectivity, making it a valuable tool in scientific research, particularly in the study of cardiovascular diseases and neurotransmitter regulation .
Preparation Methods
The synthetic route typically involves high-throughput screening (HTS) to identify initial hits, followed by optimization to enhance selectivity and solubility . Industrial production methods would likely follow similar synthetic routes, with additional steps to ensure purity and scalability.
Chemical Reactions Analysis
BAY-6096 undergoes various chemical reactions, including substitution and oxidation. Common reagents used in these reactions include pyridinium salts and amides. The major products formed from these reactions are highly water-soluble derivatives that retain the compound’s selectivity and potency .
Scientific Research Applications
BAY-6096 has several scientific research applications:
Mechanism of Action
BAY-6096 exerts its effects by antagonizing the adrenergic alpha 2B receptor. This receptor is involved in regulating neurotransmitter release and vascular constriction. By blocking this receptor, BAY-6096 can reduce blood pressure increases induced by adrenergic alpha 2B agonists, demonstrating its role in vascular constriction . The molecular targets and pathways involved include the adrenergic receptor panel, with a high selectivity for the adrenergic alpha 2B receptor .
Comparison with Similar Compounds
BAY-6096 is unique due to its high water solubility and selectivity for the adrenergic alpha 2B receptor. Similar compounds include:
BAY-726: A negative control compound used in conjunction with BAY-6096 for better interpretation of data.
Compound 25: A benzotriazole derivative with moderate potency compared to BAY-6096.
BAY-6096 stands out due to its optimized properties, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C21H23ClN6O2 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(methylamino)pyridin-1-ium-1-yl]ethyl]imidazo[1,2-a]pyridine-7-carboxamide;chloride |
InChI |
InChI=1S/C21H22N6O2.ClH/c1-14-20(15(2)29-25-14)18-13-24-19-12-16(4-10-27(18)19)21(28)23-7-11-26-8-5-17(22-3)6-9-26;/h4-6,8-10,12-13H,7,11H2,1-3H3,(H,23,28);1H |
InChI Key |
HVVLGXULBVAFRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CN=C3N2C=CC(=C3)C(=O)NCC[N+]4=CC=C(C=C4)NC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-(4-fluorophenyl)-N-[(3S,4S)-4-methylsulfonyl-3,4-dihydro-2H-chromen-3-yl]propanamide](/img/structure/B10862078.png)
![2-(Decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(dimethylamino)propyl]amino]propanoate](/img/structure/B10862083.png)

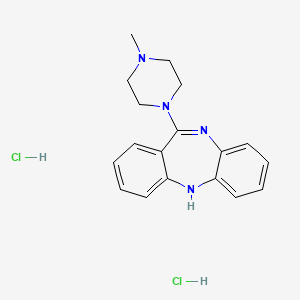

![N-(2-Amino-5-pyrimidinyl)-N'-[(1R)-1-(5,7-difluoro-3-methyl-2-benzofuranyl)-2,2,2-trifluoroethyl]urea](/img/structure/B10862097.png)
![(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide;dihydrochloride](/img/structure/B10862107.png)
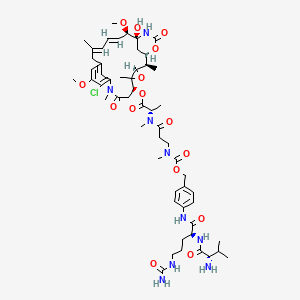

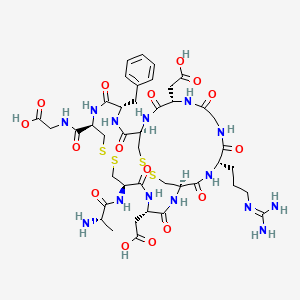
![(2S,4R)-1-[(2S)-2-[[4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexanecarbonyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;formic acid](/img/structure/B10862129.png)
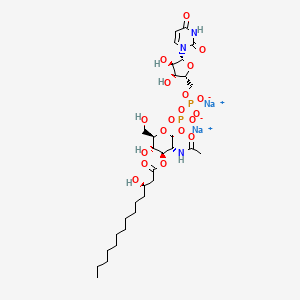
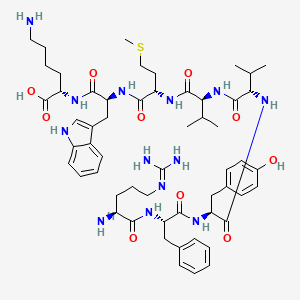
![tert-butyl 3-[[2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methylamino]pyrimidin-4-yl]amino]-1H-pyrazole-5-carboxylate](/img/structure/B10862155.png)
